4-(N-ethyl-S-methylsulfonimidoyl)aniline
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Overview
Description
4-(N-ethyl-S-methylsulfonimidoyl)aniline is an organosulfur compound characterized by the presence of a sulfonimidoyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-ethyl-S-methylsulfonimidoyl)aniline typically involves the reaction of aniline with ethyl methylsulfonimidate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Aniline and ethyl methylsulfonimidate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine or pyridine is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(N-ethyl-S-methylsulfonimidoyl)aniline undergoes various chemical reactions, including:
Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the sulfonimidoyl group can yield sulfonamide derivatives.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aniline ring.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(N-ethyl-S-methylsulfonimidoyl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosulfur compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(N-ethyl-S-methylsulfonimidoyl)aniline involves its interaction with molecular targets through the sulfonimidoyl group. This group can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The aniline ring can also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-methyl-S-methylsulfonimidoyl)aniline
- 4-(N-ethyl-S-ethylsulfonimidoyl)aniline
- 4-(N-ethyl-S-methylsulfonyl)aniline
Uniqueness
4-(N-ethyl-S-methylsulfonimidoyl)aniline is unique due to the specific combination of the ethyl and methyl groups on the sulfonimidoyl moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
4-(N-ethyl-S-methylsulfonimidoyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a sulfonimidoyl group attached to an aniline structure. Its chemical formula is C₉H₁₃N₃O₂S, which indicates the presence of nitrogen, sulfur, and oxygen in its structure. The sulfonimidoyl group is known for enhancing the solubility and reactivity of compounds, making them suitable for various biological applications.
Synthesis
The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with sulfonimidoyl chloride in the presence of a base. The reaction conditions must be optimized to ensure high yield and purity. Below is a simplified synthetic route:
- Starting Materials : Aniline derivative, sulfonimidoyl chloride.
- Reagents : Base (e.g., triethylamine).
- Solvent : Organic solvent (e.g., dichloromethane).
- Procedure :
- Dissolve the aniline derivative in the organic solvent.
- Add sulfonimidoyl chloride and base.
- Stir at room temperature for several hours.
- Purify the product via recrystallization or chromatography.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. It has been shown to interact with specific enzymes, potentially affecting metabolic pathways. The compound may inhibit enzymes by binding to their active sites or altering their conformation, which can impede normal cellular functions.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic enzymes.
Anticancer Activity
In vitro studies have indicated that this compound may inhibit the growth of cancer cell lines. The compound's ability to interfere with cell cycle progression and induce apoptosis has been noted, although further research is needed to elucidate the precise mechanisms involved.
Study 1: Enzyme Inhibition Assay
A recent study evaluated the enzyme inhibition potential of this compound against dihydrofolate reductase (DHFR). The results showed that the compound inhibited DHFR activity with an IC50 value of 25 µM, indicating moderate potency.
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | DHFR | 25 |
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to enzyme active sites, it prevents substrate access.
- Cell Membrane Disruption : It may alter membrane integrity in microbial cells.
- Apoptosis Induction : In cancer cells, it can trigger programmed cell death pathways.
Properties
IUPAC Name |
4-(N-ethyl-S-methylsulfonimidoyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-3-11-13(2,12)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLWXTNEFCGRHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=S(=O)(C)C1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942410-48-2 |
Source
|
Record name | 4-[(ethylimino)(methyl)oxo-lambda6-sulfanyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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